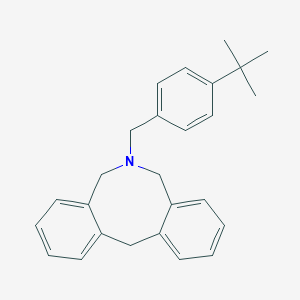
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro- is a synthetic compound that has been widely used in scientific research. It is a kappa opioid receptor agonist and has been studied for its potential therapeutic effects on a variety of conditions, including pain, depression, and addiction. In
Mecanismo De Acción
Dibenz(c,f)azocine acts as a kappa opioid receptor agonist, which means it binds to and activates these receptors in the brain and spinal cord. Activation of kappa opioid receptors can lead to a variety of effects, including pain relief, sedation, and dysphoria. The exact mechanism of action of dibenz(c,f)azocine is not fully understood, but it is thought to act primarily through the kappa opioid receptor system.
Efectos Bioquímicos Y Fisiológicos
Dibenz(c,f)azocine has a variety of biochemical and physiological effects. It has been shown to have analgesic effects, and can reduce pain sensitivity in animal models. It has also been shown to have sedative effects, and can produce a state of drowsiness or sleepiness in animals. Additionally, it has been shown to have anxiolytic effects, and can reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenz(c,f)azocine has several advantages for use in lab experiments. It is a well-studied compound, and its effects have been characterized in a variety of animal models. It is also relatively easy to synthesize, and can be obtained in pure form with careful attention to reaction conditions and purification methods. However, there are also limitations to its use. It can be difficult to administer in precise doses, and its effects can be highly variable depending on the specific animal model and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on dibenz(c,f)azocine. One area of interest is its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, and may have potential as a treatment for substance use disorders. Additionally, there is interest in exploring its potential as a treatment for other conditions, such as depression and anxiety. Finally, there is ongoing research into the specific mechanisms of action of dibenz(c,f)azocine, and how it interacts with other neurotransmitter systems in the brain.
In conclusion, dibenz(c,f)azocine is a synthetic compound that has been widely studied for its potential therapeutic effects on a variety of conditions. Its mechanism of action is not fully understood, but it acts as a kappa opioid receptor agonist and has a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a well-studied compound with potential for future research.
Métodos De Síntesis
The synthesis of dibenz(c,f)azocine involves several steps, including the reduction of a ketone and the formation of an azocine ring. The exact method of synthesis can vary depending on the desired end product and the specific reagents used. However, the synthesis typically involves the use of organic solvents and reagents, and requires careful attention to reaction conditions and purification methods to obtain a pure product.
Aplicaciones Científicas De Investigación
Dibenz(c,f)azocine has been studied extensively for its potential therapeutic effects on a variety of conditions. It has been shown to have analgesic effects, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential antidepressant effects, and has been shown to have some efficacy in treating depressive symptoms in animal models.
Propiedades
Número CAS |
18128-57-9 |
|---|---|
Nombre del producto |
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro- |
Fórmula molecular |
C26H29N |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
11-[(4-tert-butylphenyl)methyl]-10,12-dihydro-5H-benzo[d][2]benzazocine |
InChI |
InChI=1S/C26H29N/c1-26(2,3)25-14-12-20(13-15-25)17-27-18-23-10-6-4-8-21(23)16-22-9-5-7-11-24(22)19-27/h4-15H,16-19H2,1-3H3 |
Clave InChI |
TVWDSTOLKBSQGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC3=CC=CC=C3CC4=CC=CC=C4C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CN2CC3=CC=CC=C3CC4=CC=CC=C4C2 |
Otros números CAS |
18128-57-9 |
Sinónimos |
6-(p-tert-Butylbenzyl)-5,6,7,12-tetrahydrodibenz[c,f]azocine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)






![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)



